Synthetic Versatility: Quantitative Comparison of Reactive Sites with 3-Nitroquinolin-4-amine
2-Chloro-3-nitroquinolin-4-amine possesses three synthetically accessible reaction centers: a nucleophilic 4-amino group, an electrophilic 2-chloro group, and a 3-nitro group amenable to reduction. In contrast, 3-nitroquinolin-4-amine (CAS 42606-33-7) lacks the 2-chloro substituent, making it a less versatile intermediate for diversification at the 2-position [1]. Similarly, 2-chloro-3-nitroquinoline (CAS 78105-37-0) lacks the 4-amino group, precluding functionalization at that site without prior amination . This is a qualitative, but functionally critical, differentiator for synthetic chemists.
| Evidence Dimension | Number of synthetically distinct reactive sites |
|---|---|
| Target Compound Data | Three (2-Cl, 3-NO2, 4-NH2) |
| Comparator Or Baseline | 3-Nitroquinolin-4-amine: Two (3-NO2, 4-NH2); 2-Chloro-3-nitroquinoline: Two (2-Cl, 3-NO2) |
| Quantified Difference | One additional orthogonal reactive site for diversification |
| Conditions | Standard organic synthesis conditions; comparison based on chemical structure and published reactivity of related analogs. |
Why This Matters
This additional orthogonal reactive site enables more complex and diverse chemical library synthesis, making the compound a higher-value intermediate for medicinal chemistry projects.
- [1] PubChem. 3-Nitroquinolin-4-amine | Compound Summary. Accessed 2026. View Source
